N-[2-(1-adamantyloxy)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide
Overview
Description
N-[2-(1-adamantyloxy)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The exact mechanism of action of N-[2-(1-adamantyloxy)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide is not fully understood. However, it has been reported to inhibit the activity of thioredoxin reductase, an enzyme that plays a crucial role in maintaining the redox balance in cells. This inhibition leads to an accumulation of reactive oxygen species, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit significant anti-proliferative activity against human cancer cell lines. It has also been shown to induce apoptosis in cancer cells through the accumulation of reactive oxygen species. In addition, it has been investigated for its potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[2-(1-adamantyloxy)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide is its potential as a fluorescent probe for detecting thiols in biological samples. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the research on N-[2-(1-adamantyloxy)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide. One direction is to further investigate its potential as an anti-cancer agent. Another direction is to optimize its use as a fluorescent probe for detecting thiols in biological samples. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in lab experiments.
Conclusion:
This compound is a chemical compound that has potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method has been reported in a research article by Zhang et al. (2017). It has been investigated for its potential as an anti-cancer agent, a fluorescent probe for detecting thiols in biological samples, and an anti-inflammatory agent. Its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments. However, there are several future directions for research on this compound, including further investigation of its potential as an anti-cancer agent, optimization of its use as a fluorescent probe, and further understanding of its mechanism of action.
Scientific Research Applications
N-[2-(1-adamantyloxy)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has been studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential anti-cancer agent. In a research article by Zhang et al. (2017), it was reported that this compound exhibited significant anti-proliferative activity against human cancer cell lines. In biochemistry, it has been studied for its potential as a fluorescent probe for detecting thiols in biological samples. In pharmacology, it has been investigated for its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c26-19(12-30-20-23-17-2-1-16(25(27)28)8-18(17)24-20)22-3-4-29-21-9-13-5-14(10-21)7-15(6-13)11-21/h1-2,8,13-15H,3-7,9-12H2,(H,22,26)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJOCTKWWAVUHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNC(=O)CSC4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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